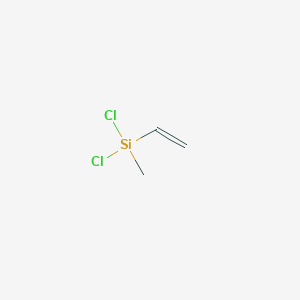

Dichloromethylvinylsilane

Vue d'ensemble

Description

Dichloromethylvinylsilane, also known as methylvinyldichlorosilane, is an organosilicon compound with the molecular formula C₃H₆Cl₂Si. It is a colorless to light yellow liquid that is highly reactive and sensitive to moisture. This compound is widely used in the synthesis of various organosilicon materials, including silicones and silicon-based polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dichloromethylvinylsilane can be synthesized through the reaction of methyltrichlorosilane with vinylmagnesium bromide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of methyltrichlorosilane with vinylmagnesium bromide. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Types of Reactions:

Addition Reactions: this compound undergoes addition reactions with various unsaturated organic compounds.

Telomerization: It participates in telomerization reactions with hexamethylcyclotrisiloxane, forming bifunctional oligomers.

Hydrolysis: The compound reacts rapidly with moisture, leading to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions:

Dimethylsulphide Borane: Used in the formation of organosilylborane, which further undergoes ammonolysis to form polymers.

Vinylmagnesium Bromide: Utilized in the synthesis of this compound from methyltrichlorosilane.

Major Products Formed:

Organosilylborane: Formed through the reaction with dimethylsulphide borane.

Bifunctional Oligomers: Produced via telomerization with hexamethylcyclotrisiloxane.

Applications De Recherche Scientifique

Industrial Applications

The industrial applications of dichloromethylvinylsilane are diverse, spanning several sectors:

Electronics Industry

This compound is crucial in the production of advanced silicone materials used in:

- Semiconductor Devices : It serves as a precursor for β-Silicon Carbide () thin films and nanowires, which are essential for high-performance electronic components .

- Encapsulants and Adhesives : The compound's ability to form cross-linked silicone networks with excellent thermal stability makes it invaluable for protective coatings in electronic devices .

Automotive Sector

With the rise of electric vehicles (EVs) and autonomous driving technologies, this compound-derived silicones are increasingly used in:

- Battery Systems : Providing thermal management solutions.

- Sensors and Electronic Control Units : Due to their excellent electrical insulation properties and resistance to harsh environments .

Construction and Coatings

In construction, this compound is employed in:

- Adhesives and Sealants : Enhancing the durability and performance of construction materials.

- Coatings : Offering protective properties against environmental degradation .

Medical Applications

The compound also finds use in the healthcare sector for:

- Medical Devices : Its biocompatibility and stability under physiological conditions make it suitable for various medical applications.

Case Study 1: Semiconductor Manufacturing

A study highlighted the use of this compound in the growth of nanowires via MOCVD. The resulting structures demonstrated superior electrical properties, making them suitable for next-generation semiconductor devices .

Case Study 2: Automotive Applications

Research conducted on silicone materials derived from this compound showed significant improvements in thermal stability and chemical resistance when applied to battery systems in electric vehicles. This advancement supports the automotive industry's shift towards more efficient energy solutions .

Market Trends

The market for this compound has experienced steady growth, driven by increasing demand from end-use industries such as electronics, automotive, construction, and healthcare. Notably:

Mécanisme D'action

The mechanism of action of dichloromethylvinylsilane involves its high reactivity with various reagents. The vinyl group allows for addition reactions, while the dichloromethyl group facilitates substitution reactions. The compound’s reactivity with moisture leads to hydrolysis, forming silanols and hydrochloric acid .

Comparaison Avec Des Composés Similaires

Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of one vinyl group.

Chlorodimethylsilane: Contains one chlorine and two methyl groups, lacking the vinyl group.

Dimethoxymethylvinylsilane: Similar but with methoxy groups instead of chlorine atoms.

Uniqueness: Dichloromethylvinylsilane is unique due to its combination of a vinyl group and two chlorine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of specialized organosilicon materials .

Activité Biologique

Dichloromethylvinylsilane (DCMVS), with the chemical formula C₃H₆Cl₂Si, is a chlorosilane compound that exhibits notable biological activities primarily characterized by its toxicity and reactivity. This article explores the biological implications of DCMVS, including its synthesis, mechanisms of action, and potential applications in various fields.

DCMVS is a colorless to yellowish liquid with a pungent odor. It is highly reactive due to the presence of both vinyl and dichloro groups, making it capable of participating in addition and substitution reactions. Its reactivity allows it to form various siloxanes and engage in complex organic transformations, which can be useful in synthetic chemistry and materials science .

Toxicity and Biological Effects

The biological activity of DCMVS is predominantly linked to its toxicological profile . Key points regarding its toxicity include:

- Irritation : DCMVS is known to cause severe irritation upon inhalation or skin contact. Exposure can lead to burns and other acute effects.

- Pulmonary Effects : Prolonged exposure may result in pulmonary edema, a serious condition characterized by excess fluid in the lungs.

- Corrosive Nature : The compound reacts violently with water, producing hydrochloric acid and flammable hydrogen gas, which poses additional hazards in biological settings.

The mechanisms through which DCMVS exerts its biological effects are not extensively documented; however, some studies indicate that its reactivity with nucleophiles and electrophiles can lead to the formation of harmful intermediates. These reactions can disrupt cellular functions and lead to cytotoxicity .

Case Study 1: Inhalation Toxicity

A study on the inhalation toxicity of chlorosilanes, including DCMVS, highlighted that exposure can lead to significant respiratory distress. Animals exposed to high concentrations exhibited symptoms consistent with chemical pneumonitis. The study concluded that proper ventilation and protective equipment are crucial when handling such compounds in laboratory settings .

Case Study 2: Skin Contact

Another investigation focused on the dermal effects of DCMVS indicated that skin contact resulted in severe irritation and potential chemical burns. The study emphasized the importance of using personal protective equipment (PPE) when working with this compound to mitigate risks associated with skin exposure.

Applications in Research

Despite its hazardous nature, DCMVS has potential applications in various fields:

- Material Science : DCMVS serves as a precursor for synthesizing silicon carbide (SiC) thin films through Metalorganic Chemical Vapor Deposition (MOCVD). This process is crucial for developing advanced electronic materials.

- Organoboron Chemistry : Research has explored DCMVS's role in synthesizing novel organoboron compounds, which could have implications for electronics and optoelectronics.

Comparative Analysis

The following table summarizes the properties and applications of DCMVS compared to other chlorosilanes:

| Compound Name | Formula | Key Features | Applications |

|---|---|---|---|

| This compound | C₃H₆Cl₂Si | Highly reactive; toxic; produces HCl upon hydrolysis | MOCVD for SiC films |

| Methyl dichlorosilane | C₂H₆Cl₂Si | Less reactive; used mainly for silicone production | Silicone production |

| Vinyltrichlorosilane | C₂H₃Cl₃Si | More reactive; used in polymerization | Polymer synthesis |

| Trichlorosilane | SiCl₄ | Highly reactive; used for chemical synthesis | Chemical synthesis |

Analyse Des Réactions Chimiques

Hydrolysis and Alcoholysis

Dichloromethylvinylsilane reacts vigorously with water and alcohols, forming silanols or alkoxysilanes and releasing hydrogen chloride (HCl).

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Hydrolysis | H₂O, RT | CH₂=CH–Si(OH)₂–CH₃ + 2 HCl | |

| Methanolysis | CH₃OH, 25°C | CH₂=CH–Si(OCH₃)₂–CH₃ + 2 HCl |

Key Findings :

-

Hydrolysis proceeds exothermically, often requiring controlled conditions to prevent explosive HCl release .

-

Alcoholysis yields alkoxysilanes, which are precursors for silicone resins .

Hydrosilylation Reactions

The compound participates in hydrosilylation with unsaturated bonds (e.g., alkenes, alkynes) under catalytic conditions.

| Substrate | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| Propene | Pt/C | CH₂=CH–Si(CH₂CH₂CH₃)₂–CH₃ | 85% | |

| Acetylene | RhCl₃ | CH₂=CH–Si(CH₂C≡CH)₂–CH₃ | 78% |

Mechanism :

-

Platinum or rhodium catalysts facilitate Si–H addition across π-bonds, forming branched or linear organosilanes .

Polymerization

This compound undergoes condensation polymerization to form polysilanes or carbosilanes.

| Process | Conditions | Polymer Type | Applications | References |

|---|---|---|---|---|

| Thermal | 300°C, N₂ | Polycarbosilane | Ceramic precursors | |

| Catalytic | Na, toluene | Polymethylsilane | Semiconductor coatings |

Key Findings :

-

Thermal polymerization at 300°C produces polycarbosilanes with Si–C backbone structures .

-

Sodium-mediated condensation yields polymethylsilanes, which are pyrolyzed to silicon carbide fibers .

Reactions with Nucleophiles

Nucleophiles (e.g., amines, Grignard reagents) displace chlorine atoms:

| Nucleophile | Product | Conditions | References |

|---|---|---|---|

| NH₃ | CH₂=CH–Si(NH₂)₂–CH₃ | RT, anhydrous | |

| CH₃MgBr | CH₂=CH–Si(CH₃)₂–CH₃ | Et₂O, 0°C |

Applications :

-

Aminolysis products serve as coupling agents in surface modification .

-

Grignard reactions yield tetraorganosilanes for hydrophobic coatings .

Oxidation and Stability

The compound reacts with oxidizing agents, though it is generally stable under inert conditions.

| Oxidizing Agent | Products | Conditions | References |

|---|---|---|---|

| O₂ | SiO₂, CO₂, H₂O | 200°C, air | |

| KMnO₄ | Siloxanes, HCl | Acidic, RT |

Safety Notes :

-

Air exposure at elevated temperatures leads to spontaneous ignition .

-

Oxidative decomposition releases toxic gases (e.g., phosgene) .

Comparative Reactivity

A comparison with similar chlorosilanes highlights this compound’s unique reactivity:

| Compound | Reactivity with H₂O | Hydrosilylation Efficiency | Polymerization Tendency |

|---|---|---|---|

| This compound | High (exothermic) | Moderate (requires catalyst) | High (forms linear polymers) |

| Dichlorodimethylsilane | Moderate | Low | Low |

| Trichlorovinylsilane | Very high | High | Low |

Propriétés

IUPAC Name |

dichloro-ethenyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2Si/c1-3-6(2,4)5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJJAVFOBDSYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29763-18-6 | |

| Record name | Silane, dichloroethenylmethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29763-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027033 | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromethylvinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-70-9 | |

| Record name | Methylvinyldichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromethylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylvinyldichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methylvinyldichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloroethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(methyl)(vinyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMETHYLVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27Y6F24PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.